Copper;2-aminoethanol;sulfane;sulfide

Description

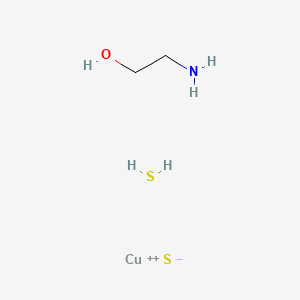

The compound "Copper;2-aminoethanol;sulfane;sulfide" is a coordination complex comprising copper ions, 2-aminoethanol (ethanolamine), sulfane sulfur (S⁰ or S⁻¹ bonded to another sulfur), and sulfide (S²⁻). Copper likely acts as a central metal ion, stabilized by 2-aminoethanol through amine and hydroxyl groups. Sulfane sulfur and sulfide contribute redox activity and sulfur-transfer capabilities.

Key structural features:

- Copper: Exists as Cu⁺ or Cu²⁺, enabling redox reactions .

- 2-Aminoethanol: A bidentate ligand, offering stability via N- and O-donor sites .

- Sulfane Sulfur: Highly reactive, metabolically active sulfur form involved in cellular signaling .

- Sulfide: A simple sulfur anion (S²⁻) with reducing properties .

Properties

Molecular Formula |

C2H9CuNOS2 |

|---|---|

Molecular Weight |

190.8 g/mol |

IUPAC Name |

copper;2-aminoethanol;sulfane;sulfide |

InChI |

InChI=1S/C2H7NO.Cu.H2S.S/c3-1-2-4;;;/h4H,1-3H2;;1H2;/q;+2;;-2 |

InChI Key |

XLLBDHCLPMNKTP-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.S.[S-2].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-amino, sulfur, copper sulfide reaction product typically involves the reaction of ethanol with 2-amino groups in the presence of sulfur and copper sulfide. The reaction conditions often include controlled temperature and pressure to ensure the proper formation of the compound. The specific synthetic route may vary depending on the desired purity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where ethanol, 2-amino groups, sulfur, and copper sulfide are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.

Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

Ethanol, 2-amino, sulfur, copper sulfide reaction product has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of advanced materials, such as nanocomposites and sensors.

Mechanism of Action

The mechanism of action of ethanol, 2-amino, sulfur, copper sulfide reaction product involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Differences :

- Ethylenediamine forms more stable complexes due to stronger chelation, but lacks sulfane sulfur’s redox versatility.

- 2-Aminoethanol’s hydroxyl group may enhance solubility in aqueous systems compared to purely amine-based ligands .

2.2 Sulfane Sulfur-Containing Compounds

Key Differences :

- DADS and garlic-derived organosulfurs are exogenous sulfane sulfur precursors but lack metal coordination, limiting targeted delivery .

- Thiosulfate is stable but less reactive, serving as a sulfur reservoir rather than a direct donor .

- Hydrogen polysulfides (H₂Sₙ) share sulfane sulfur’s reactivity but require specific probes for detection .

2.3 Sulfide-Containing Compounds

Key Differences :

- Free H₂S acts as a gasotransmitter but is short-lived; sulfide in the copper complex may offer sustained release .

- Iron-sulfur clusters are structurally rigid, whereas the copper complex’s sulfide is more labile .

Synergistic Properties of "this compound"

- Enhanced Stability: Copper and 2-aminoethanol may stabilize sulfane sulfur, which is typically prone to decomposition .

- Dual Reactivity : Sulfane sulfur (electrophilic) and sulfide (nucleophilic) enable diverse redox pathways, unlike single-sulfur compounds .

- Targeted Delivery : Copper’s affinity for biomolecules (e.g., enzymes) could direct sulfur donation to specific sites, a feature absent in DADS or H₂S .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.